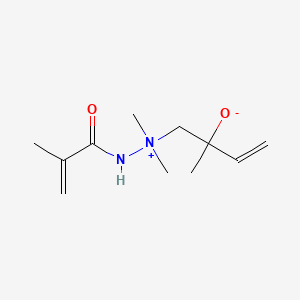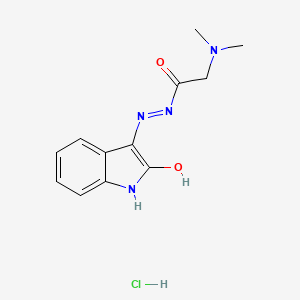
Glycine, N,N-dimethyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N,N-dimethyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N,N-dimethyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- typically involves multiple steps, starting with the preparation of the glycine derivative. One common method is the alkylation of glycine via the Eschweiler–Clarke reaction, where glycine is treated with aqueous formaldehyde in formic acid, followed by the addition of hydrochloric acid to yield the hydrochloride salt . The indolinylidene hydrazide moiety can be introduced through a condensation reaction involving an appropriate indole derivative and hydrazine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Glycine, N,N-dimethyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound, depending on the reagents and conditions used.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary but often involve controlled temperatures, pH adjustments, and the use of solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction can produce amines or alcohols, and substitution reactions can result in various substituted derivatives.
Aplicaciones Científicas De Investigación
Glycine, N,N-dimethyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mecanismo De Acción
The mechanism by which Glycine, N,N-dimethyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylglycine hydrochloride: A simpler derivative of glycine with similar structural features but lacking the indolinylidene and hydrazide groups.
Sarcosine: Another glycine derivative with a single methyl group attached to the nitrogen atom.
Betaine: A trimethylated derivative of glycine with different chemical properties and applications.
Uniqueness
Glycine, N,N-dimethyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- is unique due to its combination of functional groups, which confer distinct reactivity and potential for diverse applications. Its structure allows for interactions with a wide range of biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
86873-07-6 |
|---|---|
Fórmula molecular |
C12H15ClN4O2 |
Peso molecular |
282.72 g/mol |
Nombre IUPAC |
2-(dimethylamino)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide;hydrochloride |
InChI |
InChI=1S/C12H14N4O2.ClH/c1-16(2)7-10(17)14-15-11-8-5-3-4-6-9(8)13-12(11)18;/h3-6,13,18H,7H2,1-2H3;1H |
Clave InChI |
OTVRWLXYIICPAD-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC(=O)N=NC1=C(NC2=CC=CC=C21)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


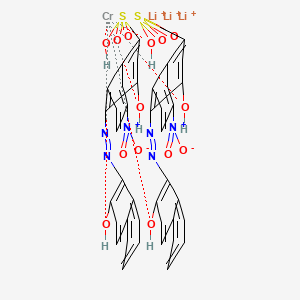
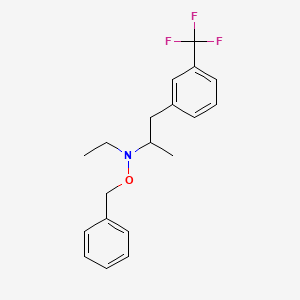
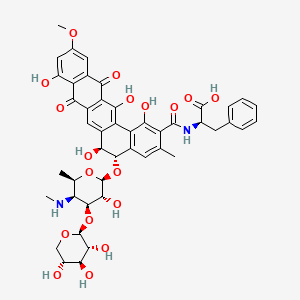


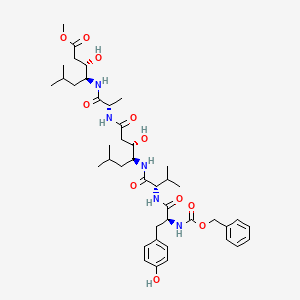


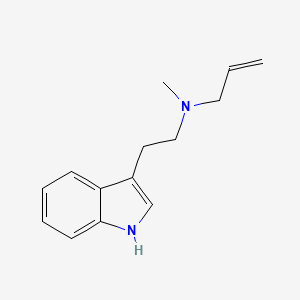
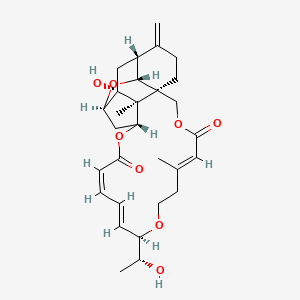
![Ethanol, 2-[2-[2-(undecyloxy)ethoxy]ethoxy]-](/img/structure/B15192067.png)
